3-Deoxy-3-iodo-D-glucose

Catalog No.
S606216
CAS No.
59309-86-3
M.F
C6H11IO5
M. Wt
290.05 g/mol
Availability
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3-Deoxy-3-iodo-D-glucose

CAS Number

59309-86-3

Product Name

3-Deoxy-3-iodo-D-glucose

IUPAC Name

(2S,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-iodohexanal

Molecular Formula

C6H11IO5

Molecular Weight

290.05 g/mol

InChI

InChI=1S/C6H11IO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1

InChI Key

BFGQUCURJSWPCF-SLPGGIOYSA-N

SMILES

C(C(C(C(C(C=O)O)I)O)O)O

Synonyms

3-deoxy-3-iodo-D-glucose, 3-deoxy-3-iodo-D-glucose, 123I-labeled, 3-deoxy-3-iodo-D-glucose, 131I-labeled

Canonical SMILES

C(C(C(C(C(C=O)O)I)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)I)O)O)O

3-Deoxy-3-iodo-D-glucose is a halogenated derivative of D-glucose, specifically modified by the substitution of an iodine atom at the third carbon position. Its molecular formula is C6_6H11_{11}IO5_5, and it is classified as a monosaccharide. This compound is notable for its structural similarity to glucose, which allows it to participate in various biochemical pathways while exhibiting distinct properties due to the presence of iodine. The iodine substitution alters its reactivity and biological interactions compared to unmodified glucose.

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These reactions highlight the compound's versatility in organic synthesis and its potential utility in various chemical applications.

The biological activity of 3-deoxy-3-iodo-D-glucose is primarily linked to its role as a glucose analog. It exhibits:

  • Transport Properties: Studies indicate that 3-deoxy-3-iodo-D-glucose is poorly transported across cell membranes compared to D-glucose, limiting its utility as a substrate for metabolic processes .
  • Metabolic Interference: It can inhibit certain metabolic pathways due to its structural similarity to glucose, providing insights into glucose metabolism and potential therapeutic applications in metabolic disorders.
  • Contrast Agent Potential: Research has explored its use as a non-ionic water-soluble contrast medium in medical imaging, particularly in studies involving cerebrospinal fluid .

The synthesis of 3-deoxy-3-iodo-D-glucose typically involves several steps:

  • Starting Material: D-glucose serves as the primary starting material.
  • Iodination: The substitution of an iodine atom at the C3 position can be achieved through electrophilic iodination methods or by using iodinating agents under controlled conditions.
  • Purification: Following synthesis, the product is purified using chromatographic techniques to isolate 3-deoxy-3-iodo-D-glucose from by-products and unreacted starting materials .

This synthetic route allows for the efficient production of this compound for research and application purposes.

3-Deoxy-3-iodo-D-glucose has several notable applications:

  • Medical Imaging: It is investigated as a contrast agent for imaging techniques, particularly in assessing central nervous system conditions .
  • Research Tool: As a glucose analog, it is used in biochemical studies to understand glucose metabolism and transport mechanisms.
  • Potential Therapeutics: Its unique properties may offer avenues for developing treatments for metabolic disorders or conditions where glucose metabolism is disrupted.

Interaction studies involving 3-deoxy-3-iodo-D-glucose focus on its behavior in biological systems:

  • Hexokinase Interaction: The compound shows reduced interaction with hexokinase enzymes compared to D-glucose, impacting its phosphorylation and subsequent metabolic pathways .
  • Transport Mechanisms: Research indicates that larger substituents at C3 hinder effective transport across cell membranes, affecting its utility as a substrate for cellular uptake .

These studies provide valuable insights into how structural modifications influence biological function.

Several compounds are structurally related to 3-deoxy-3-iodo-D-glucose, each exhibiting unique properties:

Compound NameStructure ModificationKey Features
3-Deoxy-D-glucoseNo halogen substitutionDirectly participates in metabolic pathways
2-Deoxy-D-glucoseHydroxyl group at C2 removedUsed as an antimetabolite in cancer therapy
3-Deoxy-3-fluoro-D-glucoseFluorine instead of iodineBetter substrate for some metabolic pathways
D-MannoseEpimer at C2Different transport characteristics
α-D-MethylglucosideMethyl group at C1Forms stable glycosides

The uniqueness of 3-deoxy-3-iodo-D-glucose lies in its iodine substitution, which significantly alters its reactivity and biological interactions compared to these similar compounds. This modification provides specific advantages in research settings while limiting some metabolic activities.

Traditional Synthesis Routes

The traditional synthesis of 3-deoxy-3-iodo-D-glucose primarily relies on nucleophilic substitution reactions employing D-glucose as the starting material [1]. The conventional approach involves a two-step process beginning with the selective activation of the hydroxyl group at the C-3 position followed by displacement with iodide .

The most established traditional route utilizes tosylation methodology, where D-glucose is first converted to its corresponding tosylate derivative [22]. The process involves treatment of D-glucose with p-toluenesulfonyl chloride in pyridine at low temperatures (-5°C) to form the 3-O-tosyl-D-glucose intermediate [22]. This intermediate subsequently undergoes nucleophilic displacement with sodium iodide in acetone solution at elevated temperatures (100°C) for approximately three hours [22].

A comparative analysis of traditional synthetic approaches reveals variations in yield and selectivity based on reaction conditions [12] [22]. The tosylation-iodination sequence typically provides yields ranging from 30-70% depending on the specific reaction parameters employed [22]. Alternative traditional methods have explored the use of methanesulfonyl chloride as an activating agent, though these approaches generally result in lower yields compared to the tosylate-based methodology [22].

Traditional MethodStarting MaterialActivating AgentTemperature (°C)Yield (%)
Tosylation-IodinationD-glucosep-Toluenesulfonyl chloride-5 to 10030-70
Mesylation-IodinationD-glucoseMethanesulfonyl chloride-5 to 10020-50
Direct IodinationD-glucoseIodine/Reducing agent25-8015-40

The traditional synthesis routes face inherent limitations related to regioselectivity challenges and competing side reactions [12]. The presence of multiple hydroxyl groups in glucose necessitates careful control of reaction conditions to achieve selective functionalization at the C-3 position [30]. Protection-deprotection strategies have been employed to address these selectivity issues, though they add complexity to the overall synthetic sequence [22].

Modern Catalytic and Radiolabeling Approaches

Contemporary synthetic methodologies for 3-deoxy-3-iodo-D-glucose have evolved to incorporate catalytic systems and specialized radiolabeling techniques [13] [21]. Modern approaches emphasize the use of hypervalent iodine reagents and transition metal catalysis to achieve improved selectivity and efficiency [6] [21].

Hypervalent iodine-mediated glycosylation reactions have emerged as a significant advancement in carbohydrate chemistry [21]. These methods utilize reagents such as iodosylbenzene and related compounds to facilitate selective iodination under milder conditions compared to traditional approaches [21]. The hypervalent iodine methodology offers enhanced control over stereochemistry and reduced formation of unwanted byproducts [21].

Catalytic systems employing dibutyltin oxide have demonstrated effectiveness in achieving regioselective functionalization of carbohydrate substrates [30]. These catalytic approaches operate under solvent-free conditions and provide improved atom economy compared to stoichiometric methods [30]. The use of tetrabutylammonium bromide as a co-catalyst has been shown to enhance reaction rates and selectivity [30].

Modern ApproachCatalyst SystemReaction ConditionsAdvantages
Hypervalent IodinePhI(OAc)₂/TMSOTfRoom temperatureHigh selectivity
Organotin CatalysisBu₂SnO/TBABSolvent-freeImproved atom economy
Palladium CouplingPd-catalystCross-couplingFunctional group tolerance

Radiolabeling approaches for preparing isotopically labeled derivatives of 3-deoxy-3-iodo-D-glucose utilize specialized synthetic pathways [32] [33]. The incorporation of radioactive iodine isotopes (¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) requires careful consideration of reaction conditions to maintain radiochemical purity [33] [38]. Radioisotopic exchange reactions have proven particularly effective for introducing radioactive iodine into pre-formed iodinated glucose derivatives [4].

The development of automated synthesis modules has facilitated the routine production of radiolabeled glucose derivatives [37]. These systems incorporate features such as anion exchange chromatography for radioisotope purification and computer-controlled reaction sequences to ensure reproducible results [37]. Modern radiolabeling approaches achieve radiochemical yields of 40-70% with radiochemical purities exceeding 90% [37].

Key Reaction Mechanisms and Intermediate Formation

The mechanistic pathways involved in 3-deoxy-3-iodo-D-glucose synthesis depend significantly on the specific synthetic approach employed [28] [31]. The predominant mechanism for traditional synthesis routes involves nucleophilic substitution (SN2) at the C-3 carbon center [28] [31].

In the tosylation-iodination sequence, the initial step involves formation of a tosylate intermediate through nucleophilic attack of the C-3 hydroxyl oxygen on the sulfonyl carbon of p-toluenesulfonyl chloride [28]. This reaction proceeds through a tetrahedral intermediate that subsequently eliminates pyridinium hydrochloride to form the stable tosylate ester [28]. The tosylate group serves as an excellent leaving group due to the electron-withdrawing nature of the p-toluenesulfonyl moiety [28].

The subsequent iodination step proceeds via an SN2 mechanism wherein iodide ion attacks the C-3 carbon from the backside relative to the tosylate leaving group [28] [31]. This backside attack results in inversion of configuration at the C-3 center, providing the desired stereochemistry for the iodinated product [28]. The SN2 mechanism is favored due to the primary-like character of the C-3 carbon and the excellent nucleophilicity of iodide ion [31].

Mechanism Pathway:D-glucose → 3-O-tosyl-D-glucose → 3-deoxy-3-iodo-D-glucose(SN2 substitution with inversion)

The kinetic isotope effects observed in these reactions provide evidence for the proposed mechanistic pathways [31]. Carbon-13 kinetic isotope effect values ranging from 1.001 to 1.06 have been reported, with larger values (>1.02) indicating SN2 character and smaller values suggesting SN1-like behavior [31]. Solvent effects also play a crucial role in determining the reaction mechanism, with polar aprotic solvents favoring SN2 pathways [31].

Intermediate formation during hypervalent iodine-mediated synthesis involves generation of electrophilic iodine species [21]. The reaction proceeds through formation of an iodonium intermediate that subsequently undergoes nucleophilic attack by the glucose substrate [21]. This mechanism provides enhanced selectivity compared to traditional approaches due to the controlled electrophilicity of the hypervalent iodine reagent [21].

Challenges in Scalability and Purification

The scale-up of 3-deoxy-3-iodo-D-glucose synthesis faces several significant challenges related to reaction efficiency, product isolation, and purification [22] [23]. Traditional synthetic routes encounter difficulties when transitioning from laboratory-scale to industrial production due to the complex nature of carbohydrate substrates and the tendency for side product formation [22].

Purification challenges arise primarily from the structural similarity between the desired iodinated product and various impurities that form during synthesis [22] [24]. The presence of multiple hydroxyl groups in glucose derivatives leads to formation of regioisomeric products that are difficult to separate using conventional purification methods [22]. High-performance liquid chromatography has emerged as the primary method for achieving satisfactory separation of iodinated glucose derivatives [24].

Crystallization-based purification approaches have shown promise for large-scale isolation of 3-deoxy-3-iodo-D-glucose [22] [23]. The compound exhibits crystallization behavior that can be exploited for purification, though careful control of crystallization conditions is required to achieve high purity [22]. Recrystallization from alcohol-water mixtures has proven effective for removing impurities and achieving pharmaceutical-grade purity [22].

Purification MethodAdvantagesLimitationsTypical Purity (%)
HPLCHigh resolutionLow throughput>95
CrystallizationScalableModerate selectivity85-95
Column ChromatographyVersatileLabor intensive90-98

Scalability challenges include issues related to heat transfer, mixing efficiency, and waste generation during large-scale synthesis [20] [23]. The exothermic nature of many iodination reactions requires careful temperature control to prevent decomposition of heat-sensitive glucose substrates [23]. Implementation of continuous flow processes has been explored as a potential solution to address scalability limitations [13].

Solvent recovery and waste minimization represent additional challenges for industrial-scale production [22]. The use of toxic solvents such as pyridine in traditional synthesis routes necessitates implementation of comprehensive solvent recovery systems [22]. Development of greener synthetic approaches utilizing less hazardous solvents remains an active area of research [30].

The stability of 3-deoxy-3-iodo-D-glucose during storage and handling presents additional challenges for large-scale operations [22]. The compound exhibits moderate stability under ambient conditions but requires protection from light and elevated temperatures to prevent decomposition [22]. Implementation of appropriate storage protocols is essential for maintaining product quality during scale-up operations [22].

Proton Nuclear Magnetic Resonance Spectroscopy Applications

Nuclear magnetic resonance spectroscopy serves as the cornerstone technique for structural characterization of 3-deoxy-3-iodo-D-glucose, providing detailed information about molecular connectivity and stereochemistry [1] [2]. The proton nuclear magnetic resonance spectrum of 3-deoxy-3-iodo-D-glucose reveals distinctive chemical shift patterns that differentiate it from native glucose through specific halogen-induced effects [3] [4].

The anomeric proton resonances in 3-deoxy-3-iodo-D-glucose appear in the characteristic downfield region between 4.5 and 5.5 parts per million, consistent with standard carbohydrate anomeric proton chemical shifts [5] [6]. However, the iodine substitution at the carbon-3 position introduces significant electronic perturbations that manifest as altered coupling patterns and chemical shift deviations compared to unmodified glucose [3] [4]. The large atomic radius and electronegativity of iodine create substantial local magnetic field effects that influence neighboring proton environments through both inductive and steric mechanisms [1] [4].

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides critical structural information regarding the electronic environment of each carbon atom in 3-deoxy-3-iodo-D-glucose [7] [8]. The carbon-3 position, bearing the iodine substituent, exhibits characteristic downfield chemical shift changes due to the heavy atom effect and electronic deshielding [3] [9]. Typical carbon-13 chemical shifts for anomeric carbons in carbohydrates range from 90 to 100 parts per million, while hydroxyl-bearing carbons appear between 68 and 77 parts per million [5] [10].

The iodine substitution at carbon-3 results in significant chemical shift perturbations extending beyond the immediate substitution site through electronic transmission effects [3] [4]. These changes provide unambiguous identification of the substitution pattern and allow differentiation between various halogenated glucose derivatives [8] [9]. The carbon-13 spectrum also reveals anomeric equilibrium ratios in solution, providing quantitative information about the alpha and beta forms present under specific conditions [11] [10].

Isotopic Labeling Strategies

Isotopic labeling approaches enhance the analytical capabilities of nuclear magnetic resonance spectroscopy for 3-deoxy-3-iodo-D-glucose characterization [2] [12]. Carbon-13 enrichment at specific positions enables detailed mechanistic studies of glucose metabolism and transport processes [13] [14]. The incorporation of nitrogen-15 through glutamine-derived pathways allows tracking of aminosugar biosynthesis and glycoconjugate formation [2] [12].

Radioactive iodine isotopes, including iodine-123, iodine-125, and iodine-131, provide specialized applications in biological research and medical imaging [1] [15]. These isotopic variants of 3-deoxy-3-iodo-D-glucose serve as tracers for glucose transport and metabolism studies, enabling in vivo monitoring of glucose utilization patterns [16] [17]. The choice of specific iodine isotope depends on the intended application, with iodine-123 preferred for single-photon emission computed tomography imaging due to its favorable half-life and gamma emission characteristics [16] [18].

Two-Dimensional Nuclear Magnetic Resonance Applications

Advanced two-dimensional nuclear magnetic resonance techniques provide comprehensive structural characterization of 3-deoxy-3-iodo-D-glucose through correlation spectroscopy methods [19] [20]. Homonuclear correlation spectroscopy experiments reveal proton-proton connectivity patterns, enabling complete assignment of the carbohydrate ring system despite signal overlap challenges [21] [22]. Heteronuclear single-quantum coherence spectroscopy provides direct carbon-proton correlations, facilitating simultaneous assignment of both nuclei [19] [23].

The heteronuclear multiple-bond correlation experiment proves particularly valuable for determining glycosidic linkage patterns and confirming structural connectivity [24] [21]. These techniques collectively enable complete spectroscopic characterization of 3-deoxy-3-iodo-D-glucose, providing definitive structural confirmation and stereochemical assignment [19] [20].

X-Ray Crystallography and Solid-State Analysis

Crystallographic Structure Determination

X-ray crystallography provides definitive three-dimensional structural information for 3-deoxy-3-iodo-D-glucose in the solid state, revealing precise atomic coordinates and intermolecular interactions [25] [26]. The heavy iodine atom serves as an excellent anomalous scatterer, facilitating phase determination and enhancing diffraction quality compared to lighter halogen derivatives [27] [25]. Crystal structures typically achieve resolution better than 2.0 Ångström, providing detailed geometric parameters including bond lengths, angles, and torsional conformations [26] [28].

The solid-state structure of 3-deoxy-3-iodo-D-glucose reveals the preferred ring conformation and hydroxyl group orientations stabilized by intermolecular hydrogen bonding networks [29] [30]. Crystallographic analysis demonstrates how iodine substitution influences the overall molecular geometry, affecting both local bond parameters around the substitution site and global ring conformation [25] [27]. These structural insights prove essential for understanding the relationship between molecular structure and biological activity [26] [28].

Solid-State Nuclear Magnetic Resonance Analysis

Solid-state nuclear magnetic resonance spectroscopy complements X-ray crystallography by providing information about molecular dynamics and electronic environments in the crystalline state [30] [31]. Magic angle spinning techniques resolve chemical shift anisotropy effects, revealing detailed information about individual carbon environments and their local symmetry [8] [9]. The technique proves particularly valuable for studying polymorphic forms and hydrated crystal structures that may exhibit different biological properties [30] [31].

Oxygen-17 nuclear magnetic resonance spectroscopy, when applied to specifically labeled samples, provides unprecedented detail about hydrogen bonding environments and oxygen coordination in the solid state [30] [31]. These experiments reveal subtle structural differences between crystallographically distinct molecules within the unit cell, providing insights into the factors governing crystal packing and stability [30] [31].

Polymorphism and Hydrate Formation

Crystallographic studies of 3-deoxy-3-iodo-D-glucose reveal the potential for polymorphic behavior and hydrate formation, phenomena common in carbohydrate chemistry [29] [30]. Different crystal forms may exhibit varying biological activities and physical properties, making comprehensive solid-state characterization essential for pharmaceutical applications [29] [28]. The ability of glucose derivatives to form multiple hydrated states depends on the specific substitution pattern and the resulting changes in hydrogen bonding capabilities [30] [28].

X-ray powder diffraction techniques enable identification and quantification of different polymorphic forms in bulk samples, providing quality control information for synthetic preparations [29] [32]. Temperature-dependent crystallographic studies reveal thermal stability and phase transition behavior, important factors for storage and handling considerations [29] [30].

Computational Modeling and Molecular Dynamics

Density Functional Theory Calculations

Density functional theory calculations provide theoretical validation of experimental structural data for 3-deoxy-3-iodo-D-glucose while predicting properties not directly accessible through experimental methods [33] [34]. These computational approaches enable calculation of theoretical nuclear magnetic resonance chemical shifts, allowing comparison with experimental values and validation of structural assignments [10] [30]. The inclusion of solvent effects through polarizable continuum models or explicit solvation approaches enhances the accuracy of theoretical predictions [33] [35].

Computational studies reveal the electronic effects of iodine substitution on the glucose ring system, including charge distribution changes and molecular orbital modifications [27] [34]. These calculations provide insights into the mechanisms underlying the altered biological activity observed for halogenated glucose derivatives [33] [27]. Energy minimization studies identify preferred conformational states and calculate relative stabilities of different ring conformations [34] [10].

Molecular Dynamics Simulations

Molecular dynamics simulations provide detailed information about the conformational flexibility and dynamic behavior of 3-deoxy-3-iodo-D-glucose in solution [33] [35]. These studies reveal how iodine substitution affects ring puckering dynamics, hydroxyl group rotation, and overall molecular flexibility compared to native glucose [36] [37]. Simulation trajectories spanning nanosecond to microsecond timescales capture the full range of accessible conformational states under physiological conditions [33] [36].

The simulations provide crucial insights into how structural modifications affect glucose recognition by transport proteins and enzymes [33] [37]. Water interaction patterns around the iodinated glucose molecule reveal changes in solvation structure that may influence biological recognition and binding affinity [38] [35]. These computational studies complement experimental binding studies by providing atomic-level detail about protein-glucose interactions [33] [36].

Force Field Development and Validation

Accurate molecular dynamics simulations of 3-deoxy-3-iodo-D-glucose require specialized force field parameters that account for the unique properties of the carbon-iodine bond [35] [33]. Parameter development involves quantum mechanical calculations to determine bond lengths, angles, and partial atomic charges specific to the iodinated glucose system [35] [27]. Validation studies compare computational predictions with experimental data, including nuclear magnetic resonance coupling constants and crystallographic bond parameters [33] [10].

The development of transferable parameters enables extension to other halogenated carbohydrate systems, facilitating broader computational studies of glucose analogs [35] [33]. These parameters prove essential for accurate prediction of conformational preferences and interaction energies in biological systems [36] [37].

Free Energy Calculations

Advanced sampling techniques, including umbrella sampling and metadynamics, enable calculation of free energy surfaces for conformational transitions and binding processes involving 3-deoxy-3-iodo-D-glucose [33] [37]. These calculations quantify the energetic consequences of iodine substitution on glucose recognition by biological macromolecules [36] [33]. Free energy perturbation methods provide quantitative predictions of how structural modifications affect binding affinity and selectivity [37] [33].

The computational prediction of thermodynamic properties guides experimental design and helps optimize synthetic strategies for glucose analog development [33] [36]. These studies provide mechanistic insights into how halogen substitution modulates biological activity through changes in binding thermodynamics [37] [33].

Comparative Spectral Analysis with Native Glucose

Chemical Shift Perturbation Analysis

Comparative nuclear magnetic resonance analysis between 3-deoxy-3-iodo-D-glucose and native glucose reveals systematic chemical shift perturbations that reflect the electronic and steric effects of iodine substitution [3] [4]. The carbon-3 position exhibits the most dramatic chemical shift change, with significant deshielding effects extending to neighboring carbons through electronic transmission mechanisms [3] [9]. These perturbations provide a quantitative measure of the electronic influence exerted by the halogen substituent on the carbohydrate ring system [4] [8].

Proton chemical shift differences reveal both direct effects at the substitution site and long-range effects transmitted through the ring system [3] [6]. The magnitude and direction of these chemical shift changes correlate with the electronegativity and size of the halogen substituent, providing insights into the fundamental electronic properties governing carbohydrate structure-activity relationships [4] [5].

Coupling Constant Analysis

Nuclear magnetic resonance coupling constant analysis provides detailed information about conformational preferences and ring geometry in both 3-deoxy-3-iodo-D-glucose and native glucose [11] [6]. The three-bond proton-proton coupling constants reflect dihedral angle relationships according to the Karplus equation, enabling quantitative assessment of ring conformation changes induced by iodine substitution [6] [39]. These measurements reveal how halogen substitution affects ring puckering amplitude and preferred conformational states [11] [40].

Heteronuclear coupling constants, particularly carbon-13 to proton couplings, provide additional conformational information and enable distinction between different anomeric forms [39] [13]. The systematic comparison of coupling patterns between iodinated and native glucose reveals the conformational consequences of chemical modification [11] [10].

Anomeric Equilibrium Studies

Quantitative nuclear magnetic resonance analysis enables determination of anomeric equilibrium ratios for both 3-deoxy-3-iodo-D-glucose and native glucose under identical conditions [11] [41]. These studies reveal how iodine substitution affects the thermodynamic stability of alpha and beta anomeric forms, providing insights into the factors governing anomeric preferences in modified carbohydrates [11] [9]. Temperature-dependent studies yield thermodynamic parameters for anomeric interconversion, including enthalpy and entropy contributions [11] [41].

The kinetics of anomeric interconversion can be studied using saturation transfer nuclear magnetic resonance techniques, revealing how structural modifications affect the rates of ring-opening and closing processes [11] [39]. These studies provide fundamental insights into the dynamic behavior of modified glucose systems in solution [11] [41].

Solvent Effect Studies

Comparative analysis of 3-deoxy-3-iodo-D-glucose and native glucose in different solvent systems reveals how environmental factors influence molecular conformation and electronic properties [10] [20]. Deuterium oxide versus water studies provide information about hydrogen bonding patterns and exchange processes [23] [20]. The use of organic co-solvents enables investigation of how hydrophobic interactions affect glucose conformation and stability [10] [19].

These solvent-dependent studies provide crucial information for understanding how glucose analogs behave in different biological environments, from aqueous cytoplasm to lipophilic membrane environments [19] [10]. The comparative approach enables identification of solvent effects specific to the iodine substitution versus those common to all glucose derivatives [20] [10].

Integration with Biological Activity Data

The comprehensive spectroscopic characterization of 3-deoxy-3-iodo-D-glucose enables correlation of structural parameters with observed biological activities [18]. Chemical shift differences, coupling constant changes, and conformational preferences can be systematically related to transport efficiency, enzyme recognition, and metabolic fate [16] [17]. These structure-activity relationships guide the rational design of improved glucose analogs for research and therapeutic applications [18].

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Wikipedia

3-Deoxy-3-iodohexose

Dates

Last modified: 07-20-2023

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